molecular formula C5H12ClNO B1390870 (S)-2-methylmorpholine hydrochloride CAS No. 1147108-99-3

(S)-2-methylmorpholine hydrochloride

Cat. No.: B1390870
CAS No.: 1147108-99-3
M. Wt: 137.61 g/mol
InChI Key: PJYFXNZOOMGPIL-JEDNCBNOSA-N
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Description

(S)-2-methylmorpholine hydrochloride is a chiral compound that belongs to the class of morpholine derivatives. It is commonly used as an intermediate in organic synthesis and as a building block for the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by its ability to form stable salts with acids, making it a valuable reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylmorpholine hydrochloride typically involves the reaction of (S)-2-methylmorpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process can be summarized as follows:

    Starting Material: (S)-2-methylmorpholine

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as crystallization and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces the corresponding amine.

Scientific Research Applications

(S)-2-methylmorpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various chiral compounds.

    Biology: Serves as a building block for the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral intermediates.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-methylmorpholine hydrochloride involves its ability to act as a nucleophile or base in chemical reactions. The compound can interact with various molecular targets, including electrophiles and acids, to form stable products. The specific pathways involved depend on the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-methylmorpholine: The non-chiral counterpart of (S)-2-methylmorpholine hydrochloride.

    N-methylmorpholine: Another morpholine derivative with similar chemical properties.

    Morpholine: The parent compound of the morpholine family.

Uniqueness

This compound is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. This property distinguishes it from other similar compounds that lack chirality.

Properties

IUPAC Name

(2S)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFXNZOOMGPIL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655041
Record name (2S)-2-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147108-99-3
Record name (2S)-2-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-methylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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